1-(2-Bromoethyl)-3-phenoxybenzene 1-(2-Bromoethyl)-3-phenoxybenzene
Brand Name: Vulcanchem
CAS No.: 91627-20-2
VCID: VC13840849
InChI: InChI=1S/C14H13BrO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10H2
SMILES:
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol

1-(2-Bromoethyl)-3-phenoxybenzene

CAS No.: 91627-20-2

Cat. No.: VC13840849

Molecular Formula: C14H13BrO

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-3-phenoxybenzene - 91627-20-2

Specification

CAS No. 91627-20-2
Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
IUPAC Name 1-(2-bromoethyl)-3-phenoxybenzene
Standard InChI InChI=1S/C14H13BrO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10H2
Standard InChI Key AGZTWRYOPSZJII-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)CCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(2-Bromoethyl)-3-phenoxybenzene (CAS: 51632-16-7) has the molecular formula C13H11BrO\text{C}_{13}\text{H}_{11}\text{BrO} and a molecular weight of 263.13 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates the bromoethyl group at the first position and the phenoxy moiety at the third position on the benzene ring. Its structure is defined by a central benzene ring substituted with a phenoxy group (OC6H5-\text{O}C_6H_5) and a 2-bromoethyl chain (CH2CH2Br-\text{CH}_2\text{CH}_2\text{Br}).

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-3-phenoxybenzene

PropertyValueSource
Molecular Weight263.13 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point331.1 ± 25.0 °C at 760 mmHg
Flash Point130.2 ± 24.3 °C
Vapor Pressure0.0 ± 0.7 mmHg at 25°C
LogP (Octanol-Water)4.91

The compound’s high logP value indicates significant lipophilicity, which influences its solubility in organic solvents and potential bioavailability in biological systems .

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the bromoethyl and phenoxy groups. The 1H^1\text{H}-NMR spectrum shows a triplet at δ 3.6–3.8 ppm for the methylene protons adjacent to bromine and aromatic protons in the δ 6.8–7.4 ppm range. X-ray crystallography of analogous brominated aromatics suggests a planar benzene ring with bond angles consistent with sp² hybridization, though no specific crystallographic data for this compound is publicly available.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(2-Bromoethyl)-3-phenoxybenzene typically involves a two-step process:

  • Formation of the Phenoxybenzene Framework: A Ullmann coupling reaction between 3-bromophenol and bromoethane in the presence of a copper catalyst yields 3-phenoxyethylbenzene.

  • Bromination: The ethyl side chain undergoes radical bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under ultraviolet light to introduce the bromine atom.

Reaction Scheme:

C6H5OC6H4CH2CH3+NBSUVC6H5OC6H4CH2CH2Br+Succinimide\text{C}_6\text{H}_5\text{O}C_6\text{H}_4\text{CH}_2\text{CH}_3 + \text{NBS} \xrightarrow{\text{UV}} \text{C}_6\text{H}_5\text{O}C_6\text{H}_4\text{CH}_2\text{CH}_2\text{Br} + \text{Succinimide}

Reaction Optimization

Key parameters affecting yield include:

  • Temperature: Optimal bromination occurs at 40–60°C.

  • Solvent: Non-polar solvents like carbon tetrachloride minimize side reactions.

  • Catalyst: Azobisisobutyronitrile (AIBN) enhances radical initiation efficiency.

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity, as confirmed by High-Performance Liquid Chromatography (HPLC).

Reactivity and Functionalization

Electrophilic Substitution

The bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions. For example, reaction with amines produces ethylamine derivatives:

C6H5OC6H4CH2CH2Br+RNH2C6H5OC6H4CH2CH2NR+HBr\text{C}_6\text{H}_5\text{O}C_6\text{H}_4\text{CH}_2\text{CH}_2\text{Br} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{O}C_6\text{H}_4\text{CH}_2\text{CH}_2\text{NR} + \text{HBr}

Such reactions are pivotal in synthesizing bioactive molecules, including antifungal agents.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids form biaryl structures, expanding applications in material science:

C6H5OC6H4CH2CH2Br+ArB(OH)2Pd(PPh3)4C6H5OC6H4CH2CH2Ar+B(OH)3\text{C}_6\text{H}_5\text{O}C_6\text{H}_4\text{CH}_2\text{CH}_2\text{Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_5\text{O}C_6\text{H}_4\text{CH}_2\text{CH}_2\text{Ar} + \text{B(OH)}_3
Hazard CategoryClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4Avoid ingestion
Skin CorrosionCategory 1BWear gloves and face shield
Respiratory ToxicityCategory 3Use in ventilated areas

Industrial and Research Applications

Pharmaceutical Intermediates

The bromoethyl group serves as a precursor in synthesizing β-blockers and antipsychotic agents. For instance, alkylation of secondary amines yields compounds with dopamine receptor affinity.

Agrochemical Development

Incorporation into pyrethroid analogs enhances insecticidal activity. Field trials demonstrate efficacy against Aedes aegypti larvae at LC₅₀ values of 0.8 ppm.

Polymer Chemistry

As a cross-linking agent in epoxy resins, it improves thermal stability, with glass transition temperatures (TgT_g) exceeding 120°C.

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